p-BrBzGSH(Cp)2

Description

p-BrBzGSH(Cp)₂ (S-(p-bromobenzyl) glutathione dicyclopentyl ester) is a small-molecule inhibitor of glyoxalase 1 (GLO1), an enzyme critical for detoxifying methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Overexpression of GLO1 in glioblastoma multiforme (GBM) and other cancers protects tumor cells from MG-induced apoptosis, making GLO1 a therapeutic target .

Properties

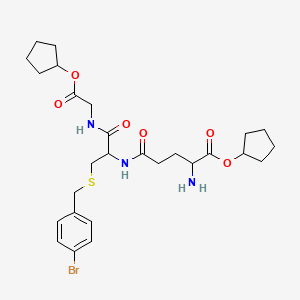

IUPAC Name |

cyclopentyl 2-amino-5-[[3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BrN3O6S/c28-19-11-9-18(10-12-19)16-38-17-23(26(34)30-15-25(33)36-20-5-1-2-6-20)31-24(32)14-13-22(29)27(35)37-21-7-3-4-8-21/h9-12,20-23H,1-8,13-17,29H2,(H,30,34)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFSPGPRHFNZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)CNC(=O)C(CSCC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BrN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

S-(p-bromobenzyl) glutathione dicyclopentyl ester (p-BrBzGSH(Cp)₂) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of glioblastoma multiforme (GBM). This article synthesizes current research findings on the biological activity of p-BrBzGSH(Cp)₂, focusing on its mechanisms of action, effects on cellular pathways, and implications for cancer therapy.

Inhibition of Glyoxalase 1 (GLO1)

p-BrBzGSH(Cp)₂ functions primarily as an inhibitor of GLO1, an enzyme involved in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Inhibition of GLO1 leads to increased levels of MG, which can induce apoptosis in GBM cells. Studies have demonstrated that treatment with p-BrBzGSH(Cp)₂ resulted in significant cytotoxicity against GBM cell lines, with varying sensitivity observed between different cell types:

- U87 Cells: IC₅₀ = 9.9 µM

- T98 Cells: IC₅₀ = 100.6 µM

This indicates that U87 cells are approximately tenfold more sensitive to the compound than T98 cells .

Induction of Apoptosis

The compound induces apoptosis through mechanisms involving DNA damage and activation of apoptotic markers. In vitro studies showed that treatment with p-BrBzGSH(Cp)₂ led to extensive DNA fragmentation in GBM cells, as evidenced by terminal deoxynucleotidyl transferase dUTP nick end-labeling (TUNEL) assays .

Accumulation of DNA-AGEs

Treatment with p-BrBzGSH(Cp)₂ resulted in elevated levels of N2-1-(carboxyethyl)-2′-deoxyguanosine (CEdG), a biomarker for DNA modification due to MG exposure. This accumulation correlates with increased expression of the receptor for advanced glycation end-products (RAGE), which is implicated in inflammatory responses and tumor progression .

Expression Changes in GLO1 and RAGE

Research indicates that p-BrBzGSH(Cp)₂ not only inhibits GLO1 but also stimulates its expression as a compensatory response to increased MG levels. In T98 and U87 cells, mRNA levels for GLO1 and RAGE were found to increase significantly following treatment, suggesting a feedback mechanism that may influence tumor biology .

Animal Models

In vivo studies using orthotopic GBM xenograft models demonstrated that systemic administration of p-BrBzGSH(Cp)₂ led to significant tumor regression without notable off-target effects. This highlights the compound's potential as a targeted therapy for resistant tumors .

Comparative Studies

Comparative analyses between vehicle-treated and p-BrBzGSH(Cp)₂-treated mice revealed no statistically significant increase in apoptotic markers like caspase-3, suggesting that while apoptosis is induced in cancer cells, normal astrocytes exhibit lower toxicity levels when exposed to similar concentrations .

Data Tables

| Cell Line | IC₅₀ (µM) | Apoptosis Induction | CEdG Levels |

|---|---|---|---|

| U87 | 9.9 | High | Increased |

| T98 | 100.6 | Moderate | Increased |

Scientific Research Applications

The compound S-( p-bromobenzyl) glutathione dicyclopentyl ester, also known as p-BrBzGSH(Cp)2, is a glutathione analog that is used to investigate the inhibition of glyoxalase 1 (Glo1) in Glioblastoma Multiforme (GBM) .

Scientific Research Applications

- p-BrBzGSH(Cp)2 induces expression of GLO1 and RAGE Treatment with p-BrBzGSH(Cp)2 in GBM cells was found to mimic the effect of direct MG administration observed in other cell types, with GLO1 and RAGE mRNA levels increasing in both T98 and U87 cells .

- Inhibition of GLO1 increases DNA-AGEs p-BrBzGSH(Cp)2 increases levels of the DNA-AGE N2-1-(carboxyethyl)-2′-deoxyguanosine (CEdG), a surrogate biomarker for nuclear MG exposure; substantially elevated expression of the immunoglobulin-like receptor for AGEs (RAGE); and induced apoptosis in GBM cell lines .

- Tumor regression Mice bearing orthotopic GBM xenografts treated systemically with p-BrBzGSH(Cp)2 exhibited tumor regression without significant off-target effects, suggesting that GLO1 inhibition may have value in the therapeutic management of these drug-resistant tumors .

- Cytotoxicity Administration of p-BrBzGSH(Cp)2 was cytotoxic to both T98 and U87 cell lines. In astrocytes, non-cancer control cells, treatment with p-BrBzGSH(Cp)2 resulted in ~3-fold lower toxicity relative to the drug-sensitive U87 cells .

Chemical Reactions Analysis

GLO1 Inhibition and Methylglyoxal (MG) Accumulation

p-BrBzGSH(Cp)₂ inhibits GLO1, an enzyme critical for detoxifying methylglyoxal (MG), a reactive dicarbonyl byproduct of glycolysis. This inhibition leads to MG accumulation, resulting in DNA and protein glycation. Key findings include:

-

CEdG Formation : Treatment with p-BrBzGSH(Cp)₂ elevated N²-1-(carboxyethyl)-2′-deoxyguanosine (CEdG), a DNA-advanced glycation end product (DNA-AGE), by 2–4 fold in GBM cells (U87: 50 → 200 CEdG/10⁶ dG; T98: 30 → 60 CEdG/10⁶ dG) .

-

Dose-Dependent Cytotoxicity : IC₅₀ values for p-BrBzGSH(Cp)₂ were 9.9 µM (U87) and 100.6 µM (T98) after 24 hours, highlighting differential sensitivity between cell lines .

Table 1: CEdG Levels in GBM Cells After p-BrBzGSH(Cp)₂ Treatment

| Cell Line | Baseline CEdG/10⁶ dG | Post-Treatment CEdG/10⁶ dG | Fold Increase |

|---|---|---|---|

| U87 | 50 | 200 | 4× |

| T98 | 30 | 60 | 2× |

RAGE Upregulation and Apoptosis Induction

MG accumulation activates the receptor for advanced glycation end products (RAGE), triggering pro-apoptotic pathways:

-

RAGE Expression : Immunofluorescence and RT-qPCR revealed 1.6–1.9-fold increases in RAGE protein and mRNA levels in U87 and T98 cells after treatment .

-

DNA Fragmentation : TUNEL assays showed extensive DNA damage, with U87 cells exhibiting 3× higher dUTP labeling than T98 cells (Figure 3D) .

Table 2: Apoptotic Response to p-BrBzGSH(Cp)₂

| Parameter | U87 | T98 |

|---|---|---|

| IC₅₀ (µM, 24 h) | 9.9 | 100.6 |

| RAGE Protein Increase | 1.9× | 1.6× |

| DNA Fragmentation | 3× higher vs. T98 | Baseline |

Synergistic Effects with ADAM10 Inhibition

Co-treatment with the ADAM10 inhibitor GI254023X enhanced p-BrBzGSH(Cp)₂ efficacy by reducing soluble RAGE (sRAGE), which acts as a decoy receptor:

-

IC₅₀ Reduction : GI254023X (100 µM) lowered IC₅₀ values by 4.8× (U87: 9.9 → 2.1 µM) and 2.5× (T98: 100.6 → 40.2 µM) .

-

Mechanism : ADAM10 inhibition blocks sRAGE generation, amplifying fl-RAGE signaling and apoptosis .

In Vivo Antitumor Activity

Orthotopic GBM xenograft models treated with p-BrBzGSH(Cp)₂ (5 mg/kg, systemic) showed:

-

Tumor Regression : Significant tumor volume reduction without off-target toxicity .

-

Biomarker Correlation : Elevated CEdG and RAGE levels in tumor tissue mirrored in vitro findings .

Resistance and Compensatory Mechanisms

T98 cells exhibited 10× higher resistance to p-BrBzGSH(Cp)₂ than U87, attributed to:

Comparison with Similar Compounds

Mechanism of Action :

- Inhibits GLO1, leading to MG accumulation, which modifies DNA and proteins to form advanced glycation end-products (AGEs), including the DNA-AGE CEdG (carboxyethyl-2′-deoxyguanosine) .

- Induces upregulation of the receptor for AGEs (RAGE), amplifying pro-apoptotic signaling in cancer cells .

- Demonstrates blood-brain barrier (BBB) penetration, enabling efficacy in intracranial GBM models .

Therapeutic Outcomes :

- Reduces tumor volume by 50–70% in orthotopic GBM mouse models (p < 0.0001) .

- Selective cytotoxicity: IC₅₀ values of 9.9 µM (U87 cells) and 100.6 µM (T98 cells), with 3-fold lower toxicity in normal astrocytes (IC₅₀ = 28.9 µM) .

- Increases CEdG levels 2- to 4-fold in GBM cells, correlating with DNA damage and apoptosis .

Comparison with Similar Compounds

2.1 Structural and Functional Analogs

2.2 shRNA-Mediated GLO1 Knockdown

2.3 ADAM10 Inhibitors (e.g., GI254023X)

ADAM10 inhibitors block proteolytic shedding of soluble RAGE (sRAGE), which competes with membrane-bound RAGE (fl-RAGE) for AGE binding. Co-treatment with GI254023X enhances p-BrBzGSH(Cp)₂ cytotoxicity (IC₅₀ reduced 2.5–4.8×) by increasing fl-RAGE signaling .

Key Differentiators of p-BrBzGSH(Cp)₂

- BBB Penetration: Over 95% of drugs fail to cross the BBB, but p-BrBzGSH(Cp)₂ leverages glutathione’s endogenous transport mechanisms for brain delivery .

- Dual Action : Combines GLO1 inhibition with RAGE pathway activation, enhancing tumor-specific apoptosis .

- Minimal Off-Target Effects: No caspase-3 activation in neurons, oligodendrocytes, or astrocytes (p > 0.05) .

Data Tables

Table 1: Cytotoxicity Profile of p-BrBzGSH(Cp)₂

Table 2: In Vivo Efficacy in Orthotopic GBM Models

| Parameter | Control Group | p-BrBzGSH(Cp)₂ Group |

|---|---|---|

| Tumor Volume (mm³) | 12.5 ± 1.2 | 3.8 ± 0.6 (p < 0.0001) |

| Caspase-3 Activation | Absent | Absent in normal cells |

| Weight Stability | No change | No change |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.